2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole typically involves the reaction of 2-chlorothiazole with a boron-containing reagent. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to interact with enzymes and receptors in biological systems. The boron-containing dioxaborinane ring may enhance the compound’s ability to form stable complexes with these targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole can be compared with other thiazole derivatives and boron-containing compounds:
Thiazole Derivatives: Compounds like 2-chlorothiazole and 2-aminothiazole share the thiazole ring but lack the boron-containing dioxaborinane ring.
Boron-Containing Compounds: Compounds such as 5,5-dimethyl-1,3,2-dioxaborinane and boronic acids share the boron moiety but differ in their overall structure.
The uniqueness of this compound lies in the combination of the thiazole ring and the boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H11BClNO2S |
---|---|
Molekulargewicht |
231.51 g/mol |
IUPAC-Name |
2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H11BClNO2S/c1-8(2)4-12-9(13-5-8)6-3-11-7(10)14-6/h3H,4-5H2,1-2H3 |
InChI-Schlüssel |
YOTPUJYMEYDPNU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CN=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.